molecular formula C11H23ClOS B1605471 3-Chloropropyl octyl sulfoxide CAS No. 3569-57-1

3-Chloropropyl octyl sulfoxide

Cat. No. B1605471
CAS RN: 3569-57-1
M. Wt: 238.82 g/mol
InChI Key: WQZLBRKHBCTDOZ-UHFFFAOYSA-N
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Description

Sulfoxide, 3-chloropropyl octyl appears as a liquid. (EPA, 1998)

Scientific Research Applications

Biotransformation in Organic Synthesis

3-Chloropropyl and phenyl 3-hydroxypropyl sulfides, which are structurally similar to 3-Chloropropyl octyl sulfoxide, have been used in organic synthesis. These compounds can be oxidized to their corresponding sulfoxides using biotransformation with specific fungi and bacteria, producing enantiopure materials valuable as chiral starting materials for synthesizing analogs of cardiovascular agents like verapamil (Holland, Gu, Kerridge, & Willetts, 1999).

Synthesis of Sulfones

Research has shown that 3-Chloropropyl alkyl (phenyl) sulfones can be produced from the oxidative chlorination of hydroxypropyl and hydroxybutyl alkyl (phenyl) sulfides and sulfoxides. The process involves using salts of metals like FeCl3 and is integral in creating various sulfoxides (Derzhinskii, Konyushkin, & Prilezhaeva, 1978).

Solvation Studies

Studies involving solvation, such as those of the bismuth(III) ion in various solvents, including dimethyl sulfoxide, have provided insights into the coordination chemistry of metal ions. Such research is crucial for understanding the properties and behavior of metal ions in different environments (Näslund, Persson, & Sandström, 2000).

Asymmetric Synthesis Applications

Sulfoxides, similar to 3-Chloropropyl octyl sulfoxide, have been recognized as potent chiral auxiliaries in asymmetric synthesis. Their high configurational stability and synthetic versatility have enabled their use in carbon-carbon and carbon-oxygen bond-forming reactions, as well as in atroposelective synthesis and asymmetric catalysis (Carreño, Hernández-Torres, Ribagorda, & Urbano, 2009).

Diastereoselective Synthesis

The carbanions of aryl 3-chloropropylsulfoxides react with aldehydes to form tetrahydrofurans, a reaction significant in organic chemistry for producing specific diastereomers. The diastereoselectivity of these reactions, influenced by the electronic properties of the reactants, is a critical aspect of this research (Komsta, Barbasiewicz, & Mąkosza, 2010).

Chiral Shift Reagents

Sulfoxides, including those structurally similar to 3-Chloropropyl octyl sulfoxide, have been used as chiral shift reagents in NMR spectroscopy, aiding in measuring enantiomeric excesses of various sulfoxides. This application is significant in the field of stereochemistry (Deshmukh, Duñach, Jugé, & Kagan, 1984).

properties

CAS RN

3569-57-1

Product Name

3-Chloropropyl octyl sulfoxide

Molecular Formula

C11H23ClOS

Molecular Weight

238.82 g/mol

IUPAC Name

1-(3-chloropropylsulfinyl)octane

InChI

InChI=1S/C11H23ClOS/c1-2-3-4-5-6-7-10-14(13)11-8-9-12/h2-11H2,1H3

InChI Key

WQZLBRKHBCTDOZ-UHFFFAOYSA-N

SMILES

CCCCCCCCS(=O)CCCCl

Canonical SMILES

CCCCCCCCS(=O)CCCCl

Other CAS RN

3569-57-1

physical_description

Sulfoxide, 3-chloropropyl octyl appears as a liquid. (EPA, 1998)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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